2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid
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Overview
Description
2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid is a phthalate metabolite of Di-(2-propylheptyl)phthalate (DPHP), a plasticizer commonly used in polyvinyl chloride (PVC) products . This compound is often found in urine to determine human exposure to DPHP . It has a molecular formula of C18H24O5 and a molecular weight of 320.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid typically involves the esterification of 1,2-benzenedicarboxylic acid with 6-oxo-2-propylheptanol under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yield and purity. The reaction is conducted in large reactors with continuous monitoring of temperature, pressure, and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Employed in studies to assess human exposure to phthalates and their metabolites.
Medicine: Investigated for its potential effects on human health, particularly in relation to endocrine disruption.
Industry: Utilized in the production of plasticizers and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets enzymes involved in the metabolism of phthalates.
Comparison with Similar Compounds
Di-(2-propylheptyl)phthalate (DPHP): The parent compound of 2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid.
Mono-(2-ethylhexyl)phthalate (MEHP): Another phthalate metabolite with similar properties.
Di-(2-ethylhexyl)phthalate (DEHP): A widely used plasticizer with similar applications
Uniqueness: this compound is unique due to its specific metabolic pathway and its use as a biomarker for human exposure to DPHP. Its distinct structure allows for targeted studies on the effects of phthalate exposure .
Biological Activity
2-(((6-Oxo-2-propylheptyl)oxy)carbonyl)benzoic Acid, a phthalate metabolite of Di-(2-propylheptyl)phthalate (DPHP), has garnered attention in recent years due to its potential biological activities and implications for human health. This compound is primarily studied for its role as an endocrine disruptor, affecting hormonal balance and potentially leading to various health issues. This article aims to provide a comprehensive overview of the biological activity of this compound, integrating case studies, research findings, and data tables.
Basic Information
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H24O5 |
Molecular Weight | 320.385 g/mol |
InChI Key | NSGSMZPMFOBAFF-UHFFFAOYSA-N |
Canonical SMILES | CCCCC(CCCC(C)=O)COC(=O)C1=CC=CC=C1C(O)=O |
Solubility
The compound is soluble in organic solvents like chloroform, which is relevant for its extraction and analysis in biological samples .
Endocrine Disruption
Research indicates that this compound acts as an endocrine disruptor. It interferes with hormone signaling pathways by mimicking or blocking natural hormones, potentially leading to adverse reproductive and developmental outcomes. This disruption is particularly concerning in vulnerable populations such as pregnant women and children.
Toxicological Studies
A variety of studies have assessed the toxicological effects of this compound. For instance, a study on zebrafish exposed to phthalate metabolites demonstrated significant alterations in hepatic lipid metabolism and endocannabinoid signaling pathways, suggesting that such compounds can lead to metabolic disorders .
Case Study: Zebrafish Model
In a controlled study, adult female zebrafish were exposed to varying concentrations of DPHP metabolites over three weeks. The results showed:
- Upregulation of orexigenic signals: Indicating increased appetite stimulation.
- Hepatosteatosis: Fatty liver condition observed at higher concentrations.
- Endocannabinoid system deregulation: Altered levels of endocannabinoids in the brain and liver were noted, suggesting potential neurological implications .
The mechanism through which this compound exerts its effects primarily involves its interaction with nuclear hormone receptors. The compound binds to these receptors, altering gene expression related to growth, metabolism, and reproduction. This interaction can lead to:
- Disruption of normal hormonal signaling.
- Changes in gene expression profiles associated with reproductive health.
- Potential long-term impacts on development and metabolism.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other phthalates:
Compound | Similarity | Unique Features |
---|---|---|
Di-n-butyl phthalate | Plasticizer | Different branching affects volatility |
Diisobutyl phthalate | Similar structure | Varies in physical properties |
Di-(2-propylheptyl)phthalate | Parent compound | Higher molecular weight and toxicity |
This table highlights that while these compounds share similar applications as plasticizers, their biological activities can differ significantly based on their structural variations.
Properties
IUPAC Name |
2-(6-oxo-2-propylheptoxy)carbonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c1-3-7-14(9-6-8-13(2)19)12-23-18(22)16-11-5-4-10-15(16)17(20)21/h4-5,10-11,14H,3,6-9,12H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGSMZPMFOBAFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCC(=O)C)COC(=O)C1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101009357 |
Source
|
Record name | 2-(3-Hydroxybutoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101009357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57074-43-8 |
Source
|
Record name | 2-(3-Hydroxybutoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101009357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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